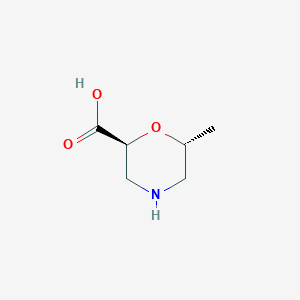

(2S,6R)-6-Methylmorpholine-2-carboxylic acid

Description

Significance of Chiral Heterocyclic Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry Research

Chiral heterocyclic scaffolds are fundamental components in the fields of organic synthesis and medicinal chemistry. Their importance stems from their prevalence in a vast array of biologically active molecules, including a significant number of pharmaceuticals. nih.gov The morpholine (B109124) ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a particularly noteworthy example. It is often classified as a "privileged structure" in medicinal chemistry because its framework is a recurring motif in molecules that exhibit high affinity for various biological targets. nih.govnih.gov

The incorporation of a morpholine scaffold into a drug candidate can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govresearchgate.net Chirality, or the "handedness" of a molecule, adds a critical layer of complexity and specificity. Since biological systems, such as enzymes and receptors, are inherently chiral, they often interact differently with each enantiomer of a chiral drug. nih.govmdpi.com One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. nih.govresearchfloor.org Consequently, the use of enantiomerically pure heterocyclic building blocks is paramount in modern drug design to create highly selective and effective therapeutic agents. nih.gov The development of catalytic enantioselective methods to construct these chiral scaffolds remains a key area of research in organic synthesis. rsc.org

Overview of Chiral Morpholine Ring Systems in Complex Molecular Architectures and Biosynthetic Pathways

The generation of more complex, C-functionalized morpholine derivatives is an active area of research aimed at expanding the chemical space for drug discovery. nih.gov Synthetic chemists are developing strategies to produce diverse collections of substituted morpholines that vary systematically in their regiochemistry and stereochemistry. nih.gov These efforts provide valuable building blocks for constructing novel molecular architectures and for use in fragment-based drug discovery programs. nih.gov The ability to synthesize specific stereoisomers of substituted morpholines is essential for probing structure-activity relationships and optimizing the biological profiles of lead compounds.

Table 1: Examples of Marketed Drugs Containing a Morpholine Moiety

| Drug Name | Therapeutic Class | Role of Morpholine Ring |

|---|---|---|

| Linezolid | Antibiotic | Part of the core pharmacophore, contributes to binding and solubility. |

| Gefitinib | Anticancer (EGFR Inhibitor) | Aids in solubility and metabolic stability. |

| Aprepitant | Antiemetic | Integral structural component for receptor binding. nih.gov |

| Reboxetine | Antidepressant | Core of the molecular structure. nih.gov |

Stereochemical Significance of (2S,6R)-6-Methylmorpholine-2-carboxylic acid in Contemporary Chemical Research

The compound this compound possesses two stereocenters at the C2 and C6 positions of the morpholine ring. The (2S,6R) designation specifies a cis relative stereochemistry, where the carboxylic acid group and the methyl group are on the same face of the ring. This precise three-dimensional arrangement is of critical importance in chemical research.

The stereochemistry of a molecule has a profound impact on its biological activity. nih.gov Different stereoisomers can exhibit widely varying interactions with chiral biological targets like proteins and enzymes. nih.gov The defined stereochemistry of this compound makes it a highly valuable chiral building block. By using this enantiomerically pure compound, chemists can construct more complex molecules with a known and controlled three-dimensional structure, eliminating the need for challenging purification steps to separate mixtures of stereoisomers later in a synthetic sequence. nih.gov

While specific biological activity data for this compound itself is not extensively detailed in broad literature, its significance lies in its utility as a precursor. The synthesis and application of its enantiomer, (2R,6S)-6-methylmorpholine-2-carboxylic acid (in a protected form), has been documented, underscoring the importance of accessing specific stereoisomers of this scaffold for synthetic campaigns. nih.gov The ability to selectively synthesize or isolate one specific stereoisomer, such as the (2S,6R) form, allows researchers to systematically study how the spatial arrangement of functional groups affects a molecule's function, a cornerstone of medicinal chemistry and drug development. nih.gov

Scope and Objectives of Academic Investigations into the this compound Framework

Academic and industrial investigations into frameworks like this compound are driven by several key objectives. A primary goal is the development of novel and efficient synthetic routes to access enantiomerically pure substituted morpholines. rsc.orgresearchgate.net Researchers aim to create methodologies that are scalable, cost-effective, and provide high stereocontrol.

Another major objective is to utilize these chiral building blocks in the synthesis of new chemical entities for drug discovery. nih.gov By incorporating the this compound scaffold into larger molecules, scientists can generate libraries of structurally diverse compounds. nih.gov These libraries are then screened against various biological targets to identify new hit and lead compounds for therapeutic development. The systematic variation of stereochemistry and substitution patterns on the morpholine ring is a powerful strategy for exploring chemical space and optimizing drug-like properties. nih.gov

Furthermore, this framework can be used to synthesize chiral ligands and catalysts for asymmetric synthesis. The rigid, well-defined conformation of the morpholine ring can create a specific chiral environment that influences the outcome of chemical reactions, enabling the synthesis of other valuable chiral molecules. researchgate.net The overarching goal is to leverage the unique structural and stereochemical features of the this compound framework to advance the fields of organic synthesis, medicinal chemistry, and materials science.

Table 2: Research Focus Areas for Chiral Morpholine Scaffolds

| Research Area | Primary Objective |

|---|---|

| Asymmetric Synthesis | Development of new stereoselective methods to construct the chiral morpholine ring. rsc.org |

| Medicinal Chemistry | Use as a scaffold to create libraries of diverse compounds for drug discovery screening. nih.govnih.gov |

| Catalysis | Application as a chiral auxiliary or ligand to control the stereochemical outcome of other reactions. researchgate.net |

| Natural Product Synthesis | Employment as a key building block in the total synthesis of complex natural products containing the morpholine motif. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S,6R)-6-methylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJYZZFUJQPJK-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s,6r 6 Methylmorpholine 2 Carboxylic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Routes to (2S,6R)-6-Methylmorpholine-2-carboxylic Acid

Achieving the specific cis-(2S,6R) stereochemistry of the target molecule requires synthetic routes that can independently and controllably establish two chiral centers. Methodologies often rely on stereoselective reactions or the use of enantiomerically pure starting materials.

The chiral pool provides a valuable source of enantiopure starting materials, which can be elaborated into complex targets without the need for de novo asymmetric synthesis or resolution steps. uh.edu Natural α-amino acids, with their readily available stereocenters, are particularly useful building blocks. researchgate.netbaranlab.org For the synthesis of 6-methylmorpholine derivatives, precursors such as D- or L-alanine can be used to set the stereochemistry at the C6 position. Similarly, amino acids like serine can be precursors for the C2 position. For instance, a synthesis of morpholine-2,5-diones, which are related heterocyclic structures, has been developed from natural hydrophobic amino acids. acs.orgnih.gov

Epichlorohydrin (B41342) is another versatile chiral building block. A concise, chromatography-free synthesis of (S)-N-BOC-morpholine-2-carboxylic acid has been developed starting from inexpensive (R)-epichlorohydrin. acs.orgnih.govresearchgate.net This route involves the reaction of (R)-epichlorohydrin with N-benzylethanolamine, followed by cyclization, debenzylation, N-protection, and oxidation of the primary alcohol to the carboxylic acid. acs.org While this specific example yields the unsubstituted morpholine (B109124), the strategy can be adapted by using chiral amino alcohols derived from other precursors to introduce substitution at the C6 position. For example, enantiomerically pure 2-(hydroxymethyl)morpholines can be synthesized from (S)- or (R)-epichlorohydrin and various chiral β-amino alcohols. researchgate.net

The following table summarizes common chiral pool precursors and their potential application in the synthesis of methylmorpholine-2-carboxylic acid stereoisomers.

| Chiral Precursor | Resulting Stereocenter | Example Application/Strategy |

| D-Alanine | (R)-Methyl at C6 | Serves as the source for the C6 stereocenter. |

| L-Alanine | (S)-Methyl at C6 | Provides the enantiomeric C6 stereocenter. |

| (R)-Epichlorohydrin | (S)-Stereocenter at C2 | Used to construct the morpholine backbone, leading to an (S)-configuration at the C2-position after cyclization and oxidation. acs.org |

| (S)-Epichlorohydrin | (R)-Stereocenter at C2 | Yields the opposite enantiomer at the C2 position. researchgate.net |

| (S)-1,2-Propanediol | (S)-Methyl at C6 | Can be used to build the C5-C6 part of the morpholine ring. unimi.it |

| (R)-Phenylglycinol | Chiral Auxiliary | Used to direct the stereoselective synthesis of morpholinone derivatives which are precursors to substituted morpholine carboxylic acids. nih.govmdpi.com |

The formation of the morpholine ring is most commonly achieved via an intramolecular cyclization, typically an SN2 reaction. In this key step, an oxygen or nitrogen nucleophile displaces a leaving group to form the six-membered ring. For example, a common strategy involves the synthesis of an N-substituted amino diol precursor, which is then cyclized. researchgate.net One approach involves activating one of the hydroxyl groups (e.g., as a tosylate) to facilitate intramolecular nucleophilic attack by the nitrogen atom. unimi.it

An alternative route involves the reaction of a β-amino alcohol with a precursor like epichlorohydrin. This initially forms a haloalkoxy amine intermediate, which then undergoes a base-mediated intramolecular ring closure to yield the morpholine ring. researchgate.netresearchgate.net The stereochemical integrity of the chiral centers from the starting materials is typically retained during this cyclization process. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic systems, including those related to morpholines, offering another strategic approach to the final ring formation. mdpi.comrsc.org

A base-promoted cascade sequence starting from a tosyl-oxazetidine and an α-formyl carboxylate can also be used to generate morpholine structures through a ring-opening and spontaneous ring-closure mechanism. acs.org

Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds. Enzyme-catalyzed kinetic resolution is particularly effective for separating racemic mixtures. A notable example is the highly selective kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using Candida rugosa lipase. researchgate.net This enzymatic hydrolysis preferentially acts on one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric excess. These separated enantiomers can then be converted to the corresponding (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. researchgate.net While this has been demonstrated for the parent compound, this biocatalytic approach could potentially be applied to resolve racemic mixtures of 6-methylmorpholine-2-carboxylic acid esters.

One-pot bioprocesses are also being developed for related compounds. For instance, a mixed-species microbial culture has been engineered for the one-pot synthesis of 6-aminohexanoic acid from cyclohexane, demonstrating the potential of biocatalysis for complex transformations in a single vessel. nih.gov

Total Synthesis Approaches to Specific Stereoisomers of Methylmorpholine-2-carboxylic Acids

The total synthesis of specific stereoisomers of methylmorpholine-2-carboxylic acid has been achieved, often as part of medicinal chemistry programs. For example, the synthesis of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, the enantiomer of the titular compound, has been reported. nih.gov This compound was synthesized and subsequently coupled with diphenylmethanamine to form the corresponding amide. nih.gov The synthesis relied on a precursor molecule with known chiral centers, and the absolute configuration of the final product was confirmed to correspond with that of the starting material, as the stereocenters remained unchanged during the synthesis. nih.gov

Another synthetic strategy details the stereoselective synthesis of different isomers of methyl-substituted hydroxymethylmorpholines, which are direct precursors to the desired carboxylic acids. unimi.it This approach starts from enantiomerically pure sulfamidates derived from D-serine and couples them with the enantiomers of 1,2-propanediol. Subsequent tosylation and intramolecular cyclization afford the N-Boc protected methylhydroxymethylmorpholines with defined stereochemistry, such as (2S,5S) and (2S,5R) isomers. unimi.it Oxidation of the hydroxymethyl group would then yield the target carboxylic acids.

Diversity-Oriented Synthesis (DOS) and Library Generation Strategies for Substituted Morpholine-2-carboxylic Acid Derivatives

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating large collections of structurally diverse small molecules for high-throughput screening and chemical biology. researchgate.netrsc.org The morpholine scaffold is an attractive target for DOS due to its frequent appearance in bioactive compounds. frontiersin.org DOS strategies often employ a build/couple/pair approach, starting from simple, often chiral, building blocks and combining them through complexity-generating reactions. researchgate.net

The generation of morpholine libraries often utilizes amino acids and sugar derivatives as building blocks, leveraging their inherent stereochemistry and functionality to create diverse and sp³-rich scaffolds. researchgate.netfrontiersin.org Efficient, solution-phase procedures have been developed for the preparation of substituted morpholine derivatives from a common intermediate, allowing for the creation of large libraries with varied substituents. nih.gov These strategies focus on generating not just appendage diversity (varying R-groups) but also scaffold and stereochemical diversity, which is crucial for exploring chemical space and identifying novel biological probes. rsc.orgfrontiersin.org

Development of Efficient, Concise, and One-Pot Synthetic Protocols

Efficiency and conciseness are key goals in modern synthetic chemistry, aiming to reduce step counts, minimize waste, and simplify purification. For morpholine derivatives, significant effort has been directed toward developing such protocols. The synthesis of (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin is a prime example of a concise route that avoids chromatography, making it highly scalable. acs.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive. researchgate.net An efficient one-pot procedure for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines has been developed. researchgate.net This method involves the addition of a chiral β-amino alcohol to epichlorohydrin, which forms a chloro alcohol intermediate that is subsequently cyclized in the same pot by the addition of a base. researchgate.net Such protocols significantly improve efficiency over traditional multi-step syntheses that require isolation and purification of intermediates. The development of one-pot catalytic syntheses for other complex heterocycles, such as 6-amino-2-pyridone-3,5-dicarbonitriles, further highlights the trend toward more streamlined synthetic processes. nih.gov

The following table provides a comparative overview of different synthetic approaches.

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Chiral Pool Synthesis | Uses readily available enantiopure starting materials (e.g., amino acids, epichlorohydrin). unimi.itacs.org | High stereochemical control; predictable outcomes. | Limited by the availability of suitable chiral precursors. |

| Enzyme-Catalyzed Resolution | Employs enzymes to separate racemic mixtures. researchgate.net | Very high enantioselectivity; mild reaction conditions. | Maximum theoretical yield is 50% for one enantiomer; may require process optimization. |

| Diversity-Oriented Synthesis | Generates large libraries of related compounds from common intermediates. frontiersin.orgnih.gov | Allows for rapid exploration of chemical space. | May not be optimized for the synthesis of a single, specific target. |

| One-Pot Protocols | Combines multiple reaction steps into a single operation. researchgate.net | Increased efficiency; reduced waste and purification steps. | Requires careful optimization of reaction conditions to be compatible with all steps. |

Sustainable and Green Chemistry Considerations in Morpholine-2-carboxylic Acid Synthesis

The synthesis of morpholine-2-carboxylic acids, key structural motifs in many pharmaceuticals, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often involve multiple steps, hazardous reagents, and generate significant chemical waste, prompting the exploration of more sustainable alternatives.

A notable advancement in the green synthesis of morpholines is the development of a one or two-step, redox-neutral protocol. chemrxiv.org This method offers significant environmental and safety advantages over traditional approaches. chemrxiv.org Traditional methods for converting 1,2-amino alcohols to morpholines are often inefficient and generate considerable waste. chemrxiv.org A more sustainable approach utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, which are inexpensive and environmentally benign reagents. chemrxiv.org This process is characterized by its high yield and the clean isolation of the desired morpholine products. chemrxiv.org The key to this methodology is the selective monoalkylation of the amine, which avoids the formation of undesired byproducts. chemrxiv.org This approach has been successfully applied to a variety of morpholine syntheses, including those with substituents at various positions. chemrxiv.org

Another cornerstone of green chemistry is the principle of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. In the context of synthesizing chiral morpholines, asymmetric hydrogenation stands out as a powerful technique that aligns with this principle. This method allows for the direct formation of the chiral centers with high efficiency, minimizing the generation of waste. The use of transition-metal catalysts in these reactions enables the production of a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).

The quest for greener synthetic routes also involves the exploration of biocatalysis . Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. They operate under mild reaction conditions, such as ambient temperature and pressure, and in aqueous media, thereby reducing energy consumption and the need for hazardous organic solvents. While specific enzymatic routes for the synthesis of this compound are still under investigation, the potential of biocatalysis to shorten multi-step syntheses and reduce waste is a significant driving force in this area of research. Chemoenzymatic approaches, which combine the advantages of both chemical and enzymatic steps, are also being explored to develop efficient and sustainable synthetic pathways. mdpi.com

The choice of solvents is another critical factor in green chemistry. Many traditional organic solvents are volatile, toxic, and flammable, posing risks to human health and the environment. Research is ongoing to identify and utilize safer, more sustainable solvents for the synthesis of chiral morpholines. The ideal green solvent should be non-toxic, non-flammable, biodegradable, and derived from renewable resources.

The use of renewable feedstocks is a long-term goal for sustainable chemical manufacturing. While the synthesis of complex chiral molecules like this compound currently relies on petroleum-based starting materials, the principles of green chemistry encourage the exploration of bio-based alternatives.

To quantitatively assess the "greenness" of a synthetic route, various green chemistry metrics are employed. These metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), provide a framework for evaluating the environmental impact of a chemical process. The E-Factor, for instance, measures the amount of waste generated per unit of product, while PMI considers the total mass of materials used to produce a certain amount of the final product. The application of these metrics is crucial for comparing different synthetic strategies and identifying the most sustainable options.

Below is a data table summarizing and comparing different synthetic considerations based on green chemistry principles for the synthesis of morpholine derivatives.

| Green Chemistry Principle | Traditional Synthesis | Greener Alternative | Advantages of Greener Alternative |

| Atom Economy | Multi-step reactions with protecting groups and stoichiometric reagents, leading to significant waste. | Asymmetric hydrogenation, cycloaddition reactions. | High incorporation of reactant atoms into the final product, minimizing waste. |

| Reagents | Use of hazardous and toxic reagents like phosgene (B1210022) derivatives and heavy metal oxidants. | Ethylene sulfate, biocatalysts (enzymes). | Reduced toxicity, improved safety profile, and milder reaction conditions. |

| Solvents | Use of chlorinated and other volatile organic compounds (VOCs). | Water, supercritical fluids, bio-based solvents. | Reduced environmental pollution and health hazards. |

| Energy Efficiency | Reactions often require high temperatures and pressures. | Biocatalytic reactions at ambient conditions, microwave-assisted synthesis. | Lower energy consumption and reduced carbon footprint. |

| Waste Reduction | Generation of significant amounts of byproducts and solvent waste. | One-pot reactions, catalytic processes with catalyst recycling. | Minimized waste streams and improved process efficiency. |

By embracing these green chemistry principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the synthesis of valuable chiral compounds like this compound.

Chemical Transformations and Derivatization of 2s,6r 6 Methylmorpholine 2 Carboxylic Acid

Reactivity and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters and amides, reduction to an alcohol, and decarboxylation.

The carboxylic acid functionality of (2S,6R)-6-methylmorpholine-2-carboxylic acid is readily converted into esters and amides, which is a common strategy for creating diverse molecular conjugates.

Esterification: The formation of esters is typically achieved through reactions like the Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess or water is removed as it forms. masterorganicchemistry.commasterorganicchemistry.com This method allows for the introduction of a wide variety of alkoxy groups, modifying the steric and electronic properties of the parent molecule.

Amidation: The formation of an amide bond is one of the most important transformations for this compound, as it allows for its conjugation to amines, amino acids, or peptides. Standard peptide coupling reagents are frequently employed to facilitate this reaction. For instance, the N-protected analogue, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, has been successfully coupled with diphenylmethanamine. nih.gov The reaction proceeds efficiently in a solvent like dimethylformamide (DMF) using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov Other methods, such as using boric acid as a mild and environmentally friendly catalyst, have also emerged as viable alternatives for direct amidation reactions. orgsyn.org

The choice of coupling agent can be critical for achieving high yields and minimizing side reactions, particularly when working with sterically hindered or sensitive substrates.

| Reagent Class | Examples | Typical Additive | Notes |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Widely used but can lead to racemization if additives are not used. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | None required | Highly efficient coupling agents. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | None required | Very fast and effective, commonly used in solid-phase peptide synthesis. peptide.com |

| Other | Boric Acid | None required | A "green" catalyst for direct amidation, often requiring heat. orgsyn.org |

The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding (2S,6R)-6-methyl-2-(hydroxymethyl)morpholine derivative. This transformation converts the acidic functionality into a neutral, nucleophilic hydroxyl group, which can be used for subsequent functionalization, such as ether or ester formation.

The synthesis of the related N-Boc-2-hydroxymethylmorpholine from N-Boc-morpholine-2-carboxylic acid has been successfully developed. researchgate.netnih.gov This demonstrates the viability of reducing the C2-carboxylic acid on the morpholine (B109124) scaffold. The reduction is typically accomplished using powerful reducing agents that can convert carboxylic acids to alcohols.

Common reagents for this transformation are listed in the table below. The choice of reagent depends on the presence of other reducible functional groups within the molecule.

| Reducing Agent | Abbreviation | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Lithium aluminium hydride | LiAlH₄ or LAH | Anhydrous ether or THF, followed by aqueous workup. | Powerful, unselective. Reduces most carbonyl functional groups. |

| Borane | BH₃ (often as BH₃·THF complex) | Anhydrous THF. | More selective than LAH. Does not reduce esters, amides, or nitro groups as readily. |

| Sodium borohydride | NaBH₄ | Generally does not reduce carboxylic acids directly but can be used if the acid is first converted to a mixed anhydride (B1165640) or activated ester. | Milder and more selective than LAH. |

Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide and resulting in the formation of (2S,5R)-2-methylmorpholine. While specific studies on the decarboxylation of this exact compound are not prominent, several general methods could be applied. organic-chemistry.org

Potential decarboxylation pathways include:

Thermal Decarboxylation: This method often requires high temperatures and is most effective for carboxylic acids with specific structural features, such as a β-keto group, which are absent here.

Barton Decarboxylation: This is a radical-based method where the carboxylic acid is first converted to a thiohydroxamate ester, which is then treated with a radical initiator and a hydrogen atom source to achieve decarboxylation. organic-chemistry.org

Photoredox-Catalyzed Decarboxylation: Modern methods using visible light and a photocatalyst can achieve decarboxylation under mild conditions. organic-chemistry.org These reactions generate a radical intermediate from the carboxylic acid, which is then quenched to yield the final product. organic-chemistry.org

The successful application of these methods would provide access to the simplified (2S,5R)-2-methylmorpholine scaffold, which could be a valuable building block in its own right.

Transformations Involving the Morpholine Nitrogen Atom

The secondary amine within the morpholine ring is a key site for functionalization, allowing for scaffold diversification through N-alkylation and N-acylation, or for its use in oligomer synthesis through the introduction of protecting groups.

The lone pair of electrons on the morpholine nitrogen makes it nucleophilic, enabling reactions with various electrophiles.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically achieved by reacting the morpholine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This process allows for the introduction of a wide array of substituents, significantly diversifying the molecular scaffold. nih.gov

N-Acylation: This reaction forms an amide bond at the morpholine nitrogen. It is readily accomplished by treating the compound with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. This modification can alter the electronic properties of the nitrogen and introduce new functional groups.

| Transformation | Reagent Class | Examples | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | N-Alkyl morpholine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl morpholine | |

| N-Acylation | Acid Chlorides | Acetyl chloride (CH₃COCl) | N-Acyl morpholine (Amide) |

| Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O) | N-Acyl morpholine (Amide) |

When this compound is intended for use as a building block in solid-phase peptide synthesis (SPPS), the morpholine nitrogen must be protected. beilstein-journals.org This prevents the secondary amine from reacting during the amide bond formation steps, ensuring that coupling occurs exclusively at the desired N-terminus of the growing peptide chain. peptide.com The two most common amine protecting groups used in SPPS are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.com

The N-Boc derivative, (2S,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, is a well-established synthetic intermediate. nih.govnih.gov It is typically prepared by reacting the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Fmoc group is introduced using reagents like Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). nih.gov

| Protecting Group | Structure | Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Strong acids (e.g., Trifluoroacetic acid, TFA). peptide.com | Acid-labile. Used in Boc/Bzl peptide synthesis strategy. peptide.com |

| 9-fluorenylmethoxycarbonyl (Fmoc) | -C(O)OCH₂-Fluorene | Bases (e.g., Piperidine in DMF). peptide.comuci.edu | Base-labile. Allows for milder cleavage conditions from the resin, compatible with acid-sensitive linkers and side-chain protecting groups. researchgate.net |

Stereoselective Functionalization of the Morpholine Ring System

The existing stereocenters at C2 and C6 in this compound exert significant stereochemical control over subsequent functionalization reactions, enabling the introduction of new substituents with high diastereoselectivity.

One potential strategy for stereoselective functionalization is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which has been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org By analogy, derivatization of the nitrogen of this compound with a suitable allenol-containing side chain could lead to the formation of fused bicyclic systems with the creation of new stereocenters under the influence of the pre-existing chiral centers.

Another approach involves the diastereoselective synthesis of 2,6-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol, catalyzed by iron(III). This method has demonstrated the ability to induce the configuration of a new stereocenter at C2 based on the configuration of the existing center at C6. While this is a synthetic method for the ring system itself, the principles of stereochemical induction could be applied to the functionalization of the existing this compound scaffold. For instance, the introduction of a functional group at C3 or C5 could be directed by the methyl group at C6 and the carboxylic acid at C2.

Furthermore, copper-promoted oxyamination of alkenes has been utilized for the stereoselective synthesis of 2,6-disubstituted morpholines. In these reactions, the diastereoselectivity is rationalized by a chair-like transition state where substituents adopt pseudo-equatorial positions to minimize steric hindrance. nih.gov This suggests that reactions proceeding through a similar transition state on the this compound ring would favor the introduction of new substituents in a specific orientation relative to the existing methyl and carboxylic acid groups.

A summary of potential diastereoselective functionalization reactions applicable to the morpholine ring system is presented in the table below.

| Reaction Type | Catalyst/Reagents | Potential Outcome on this compound Framework | Diastereoselectivity |

| Intramolecular Allenol Cyclization | Rhodium complex | Formation of fused bicyclic systems with new stereocenters | High (up to >99:1 dr reported for related systems) rsc.org |

| Iron-Catalyzed Heterocyclization | Iron(III) salts | Introduction of substituents at C3 or C5 with stereocontrol from C2 and C6 | High (up to 95:5 dr reported for ring synthesis) |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Addition of an aminomethyl group at a different position on the ring | High (trans-diastereoselectivity generally observed) nih.gov |

Ring Expansion and Contraction Reactions of Morpholine-2-carboxylic Acid Frameworks

Modification of the core morpholine ring size through expansion or contraction reactions can lead to novel heterocyclic scaffolds with altered conformational properties and biological activities.

Ring Expansion:

A known ring expansion of a morpholine derivative involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, which, through neighboring group participation, leads to the formation of a 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This reaction proceeds via an aziridinium (B1262131) cation intermediate. A similar strategy could be envisioned for a derivative of this compound. For instance, conversion of the carboxylic acid to a hydroxymethyl group, followed by chlorination, could provide a substrate for a nucleophile-induced ring expansion to a 1,4-oxazepane (B1358080) derivative.

Another potential avenue for ring expansion is the aza-Cope rearrangement. The cationic 2-aza-Cope rearrangement, in particular, is a facile process that can be coupled with other reactions, such as the Mannich cyclization, to produce complex cyclic molecules. wikipedia.org Derivatization of the nitrogen atom of this compound with a suitable substituent could create a substrate for such a rearrangement, leading to a larger heterocyclic system.

Ring Contraction:

The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.org To apply this to the this compound framework, the compound would first need to be converted to a suitable α-halo morpholinone derivative. For example, oxidation of the C3 position to a ketone, followed by α-halogenation, would generate a substrate for a base-induced Favorskii rearrangement, potentially leading to a substituted piperidine- or pyrrolidine-carboxylic acid derivative with retention of stereochemical information.

A hypothetical reaction scheme for the ring contraction is presented below:

| Starting Material Derivative | Reaction | Proposed Product |

| (2S,6R)-3-chloro-6-methylmorpholin-2-one | Favorskii Rearrangement | Substituted piperidine/pyrrolidine carboxylic acid |

Chemo- and Regioselective Modifications

The presence of three distinct functional handles in this compound—the secondary amine, the carboxylic acid, and the C-H bonds of the morpholine ring—allows for a range of chemo- and regioselective modifications.

Selective N- and O-Functionalization:

The selective functionalization of the nitrogen and oxygen (of the carboxyl group) is a fundamental aspect of derivatizing this molecule. The use of a tert-butoxycarbonyl (Boc) protecting group for the nitrogen atom is a common strategy to allow for selective reactions at the carboxylic acid moiety. researchgate.net For instance, with the nitrogen protected, the carboxylic acid can be selectively esterified or converted to an amide. Conversely, protection of the carboxylic acid, for example as a methyl ester, would allow for selective N-alkylation or N-acylation. rsc.org The choice of protecting groups and reaction conditions is crucial for achieving high selectivity.

A summary of selective protection and subsequent reactions is provided in the table below:

| Functional Group Targeted | Protection Strategy | Subsequent Reaction |

| Carboxylic Acid | N-Boc protection | Esterification, Amide coupling |

| Secondary Amine | O-Methyl ester protection | N-Alkylation, N-Acylation |

Regioselective C-H Functionalization:

Direct C-H functionalization of the morpholine ring offers a powerful and atom-economical way to introduce new substituents. While specific examples on this compound are not prevalent in the literature, methodologies developed for other heterocyclic systems could be applicable. For instance, palladium-catalyzed C-H activation has been used for the diastereoselective functionalization of chiral ferrocenes with heteroaromatics, guided by a chiral directing group. nih.gov A similar approach could potentially be used to functionalize the C3 or C5 positions of the morpholine ring, with the existing stereocenters directing the regioselectivity and stereoselectivity of the reaction.

Furthermore, visible-light-promoted direct decarboxylative Giese-type reactions have been used for the functionalization at the 2-position of a morpholine ring by converting the carboxylic acid into a radical source. acs.org This method could be applied to this compound to introduce a variety of substituents at the C2 position, although it would result in the loss of the carboxylic acid functionality.

Advanced Structural Characterization and Conformational Analysis of 2s,6r 6 Methylmorpholine 2 Carboxylic Acid and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of morpholine (B109124) derivatives in solution. researchgate.net Techniques such as 1H and 13C NMR, along with two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to define the relative stereochemistry and preferred conformations. nih.gov

For (2S,6R)-6-Methylmorpholine-2-carboxylic acid, the morpholine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings. researchgate.netebi.ac.uk In this conformation, the substituents at the C2 (carboxylic acid) and C6 (methyl) positions can be either axial or equatorial. The (2S,6R) configuration dictates a cis relationship between the methyl and carboxylic acid groups.

The conformational equilibrium can be investigated by analyzing the coupling constants (J-values) of the ring protons. Additionally, NOESY experiments can reveal through-space proximities between protons, helping to confirm the cis stereochemistry and the chair conformation. For instance, a NOESY correlation between the proton at C2 and the methyl protons at C6 would provide strong evidence for their cis relationship. Variable temperature NMR studies can also be used to study the dynamics of ring inversion and the relative populations of different conformers. mdpi.comrsc.org

Table 1: Representative 1H NMR Spectral Data for Morpholine Ring Protons in a Chair Conformation

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |

| H-2 | 3.5 - 4.0 | dd | Jax,ax ≈ 8-13, Jax,eq ≈ 2-5 |

| H-3 (axial) | 2.8 - 3.2 | m | |

| H-3 (equatorial) | 3.6 - 4.0 | m | |

| H-5 (axial) | 2.8 - 3.2 | m | |

| H-5 (equatorial) | 3.6 - 4.0 | m | |

| H-6 | 3.8 - 4.2 | m | |

| CH3-6 | 1.1 - 1.3 | d | J ≈ 6-7 |

Note: Exact chemical shifts and coupling constants are dependent on the solvent and specific derivative.

X-ray Crystallographic Analysis of Crystalline Forms and Complexed Structures

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule. For morpholine and its derivatives, crystallographic studies have consistently shown the ring adopting a chair conformation. ebi.ac.ukresearchgate.net

In the crystal structure of a derivative, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, the morpholine ring was confirmed to be in a chair conformation. nih.gov Such analyses for this compound would precisely determine the positions of the methyl and carboxylic acid groups, confirming their cis orientation. The analysis would also reveal details about the crystal packing, including intermolecular interactions like hydrogen bonding involving the carboxylic acid and the ring's nitrogen and oxygen atoms. These interactions are crucial in dictating the macroscopic properties of the crystalline material. researchgate.net

Table 2: Illustrative Crystallographic Data for a Morpholine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 27.248 |

| b (Å) | 5.824 |

| c (Å) | 14.275 |

| β (°) | 94.192 |

| Volume (Å3) | 2259.3 |

| Z | 4 |

Data derived from a related structure: (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

For a molecule like this compound, which may lack a strong chromophore for ECD in the accessible UV-Vis range, the analysis can be challenging. However, the carboxylic acid group's n→π* transition can sometimes provide a weak signal. A more common approach involves comparing the experimentally measured spectrum with spectra predicted by quantum chemical calculations for a known absolute configuration. mdpi.comnih.gov A match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. researchgate.net This combined experimental and theoretical approach has become a standard and reliable tool in pharmaceutical and natural product chemistry for assigning the absolute configuration of chiral molecules. nih.govnih.gov

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elemental composition of a compound. rsc.org Advanced tandem mass spectrometry (MS/MS) experiments further provide valuable structural information by analyzing the fragmentation patterns of the parent ion. frontierspartnerships.org

For this compound, the protonated molecule [M+H]+ would be observed in the mass spectrum. In an MS/MS experiment, this ion would be induced to fragment. The fragmentation of cyclic compounds can be complex because an initial ring-opening event is often required before subsequent losses can occur. rsc.orgnih.gov

Common fragmentation pathways for this molecule would likely involve:

Decarboxylation: Loss of CO2 (44 Da) from the carboxylic acid group.

Loss of water: Dehydration (loss of H2O, 18 Da).

Ring cleavage: Breakage of the C-C, C-N, and C-O bonds within the morpholine ring, leading to characteristic smaller fragment ions. miamioh.edu

Analyzing these fragmentation pathways helps to piece together the compound's structure, confirming the presence of the methyl and carboxylic acid groups on the morpholine scaffold. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula for both the parent ion and its fragments, which further solidifies the structural assignment. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (MW: 145.16)

| Ion | Description | Predicted m/z |

| [M+H]+ | Protonated molecule | 146.08 |

| [M+H - H2O]+ | Loss of water | 128.07 |

| [M+H - CO2]+ | Loss of carbon dioxide | 102.09 |

| [M+H - HCOOH]+ | Loss of formic acid | 100.07 |

Note: m/z values are for the monoisotopic mass.

Computational and Theoretical Studies on 2s,6r 6 Methylmorpholine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Stability Analysis

These calculations provide a detailed picture of the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.

Key electronic properties that can be determined from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are vital for predicting how the molecule will interact with other chemical species. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for identifying sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of (2S,6R)-6-Methylmorpholine-2-carboxylic Acid (Illustrative DFT Data)

| Property | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

| Electronegativity | 3.85 eV | Measure of the ability to attract electrons |

| Chemical Hardness | 2.65 eV | Resistance to change in electron configuration |

Conformational Landscape Analysis and Energetic Preferences of the Morpholine (B109124) Ring

The biological activity and physical properties of this compound are intrinsically linked to the three-dimensional shape of its morpholine ring. Conformational analysis is used to identify the stable conformations of the molecule and their relative energies. The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov

For this compound, the substituents—a methyl group at the C6 position and a carboxylic acid group at the C2 position—can exist in either axial or equatorial positions. This leads to different chair conformers with varying stabilities. Computational methods can predict the most stable conformation by calculating the potential energy surface. Generally, conformers with bulky substituents in the equatorial position are energetically favored to reduce steric hindrance. In the case of the (2S,6R) stereoisomer, theoretical calculations would likely show a strong preference for a chair conformation where both the C6-methyl and C2-carboxylic acid groups occupy equatorial positions.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | C2-Substituent | C6-Substituent | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 (eq, eq) | Equatorial | Equatorial | 0.00 | 95.8 |

| Chair 2 (ax, ax) | Axial | Axial | 2.50 | 1.5 |

| Twist-Boat 1 | - | - | 5.50 | <0.1 |

| Twist-Boat 2 | - | - | 5.80 | <0.1 |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with itself and with solvent molecules. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and the calculation of thermodynamic and structural properties. researchgate.net

In an aqueous environment, MD simulations can reveal the formation and dynamics of hydrogen bonds between the carboxylic acid and amine groups of the molecule and surrounding water molecules. The solvation shell structure, or the arrangement of water molecules around the solute, can be characterized using radial distribution functions (RDFs). researchgate.net These functions provide information about the average distance and coordination number of solvent molecules around specific atoms of the solute. Understanding solvation is critical as it significantly influences the molecule's solubility, stability, and reactivity.

MD simulations are also employed to study intermolecular interactions in the condensed phase, such as in a crystal or an amorphous solid. These simulations can predict properties like density and self-diffusion coefficients and help understand the forces holding the molecules together. researchgate.net

Theoretical Investigations of Reaction Mechanisms and Transition States in this compound Synthesis and Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involved in the synthesis and transformation of this compound. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

For instance, the synthesis of substituted morpholines can be achieved through various routes, such as the Pd-catalyzed carboamination of ethanolamine (B43304) derivatives. nih.govnih.gov Theoretical calculations can be used to investigate the mechanism of such reactions, including the oxidative addition, aminopalladation, and reductive elimination steps. nih.gov By calculating the activation energies associated with different possible transition states, the most likely reaction pathway and the origins of stereoselectivity can be determined. nih.gov For example, calculations might show that a specific transition state, such as a boat-like structure, is favored, leading to the observed cis or trans product. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives (theoretical aspects only)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. meilerlab.org These models are built by developing mathematical equations that relate molecular descriptors to an observed activity or property. meilerlab.orgnih.gov

For derivatives of this compound, QSAR and QSPR studies are purely theoretical exercises in the absence of extensive experimental data for this specific compound. The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of hypothetical derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a subset of these descriptors to a predicted activity or property. nih.gov

Model Validation: The predictive power of the model is assessed using statistical metrics.

Theoretically, a 3D-QSAR model, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), could be developed for a series of derivatives. nih.gov Such models would identify regions around the molecular scaffold where modifications to steric, electrostatic, or hydrophobic fields could lead to enhanced (or diminished) hypothetical activity. nih.govresearchgate.net This information is invaluable for the rational design of new molecules with desired properties. e3s-conferences.org

Applications in Asymmetric Synthesis

(2S,6R)-6-Methylmorpholine-2-carboxylic Acid as a Chiral Auxiliary in Diastereoselective Transformations

The core principle of a chiral auxiliary is to temporarily incorporate a chiral molecule into a substrate, guide a stereoselective reaction, and then be removed. Morpholine (B109124) derivatives, in general, are well-suited for this role. nih.gov The rigid chair-like conformation of the morpholine ring can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered direction, thereby inducing high diastereoselectivity.

While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented, the application of its enantiomer, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, demonstrates the principle. nih.gov In synthetic sequences, this scaffold can be coupled with an achiral substrate. The methyl group at the C-6 position and the carboxylic acid at the C-2 position create a defined stereochemical environment that can direct subsequent transformations, such as alkylations or additions to carbonyl groups, on a part of the molecule derived from the substrate. After the desired stereocenter is set, the auxiliary can be cleaved through hydrolysis of the amide bond. The diastereoselective synthesis of complex molecules like (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using related morpholinone-based chiral auxiliaries, highlighting the utility of this strategy. nih.govmdpi.com

Table 1: Key Features of Morpholine-based Chiral Auxiliaries

| Feature | Description | Implication in Diastereoselective Transformations |

| Rigid Conformation | The morpholine ring typically adopts a stable chair conformation. | Provides a predictable and well-defined three-dimensional structure that allows for effective facial shielding of a reactive site. |

| Stereogenic Centers | The (2S,6R) configuration places substituents in specific spatial orientations. | The fixed stereochemistry directs the approach of reagents, leading to the preferential formation of one diastereomer over others. |

| Amide Bond Formation | The carboxylic acid and amine functionalities allow for covalent attachment to substrates. | Enables the temporary installation of the chiral controller onto an achiral molecule. |

| Cleavability | The auxiliary can be removed under specific chemical conditions (e.g., hydrolysis). | Allows for the recovery of the chiral target molecule and potentially the recycling of the auxiliary. |

Role as a Chiral Ligand in Asymmetric Catalysis (e.g., Metal-Catalyzed Reactions)

Chiral carboxylic acids and their derivatives are a significant class of ligands in transition-metal-catalyzed asymmetric reactions. snnu.edu.cnmdpi.comrsc.org They can coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate. The combination of a carboxylic acid group (for metal binding) and the inherent chirality of the morpholine backbone makes this compound a promising candidate for a chiral ligand.

In a typical scenario, the carboxylate group would bind to the metal ion, while the rest of the morpholine scaffold projects into the space around the metal's active site. This chiral pocket influences how the substrate binds and reacts, favoring the formation of one enantiomer of the product. This strategy is particularly effective in reactions where an achiral catalyst is combined with a chiral carboxylic acid to perform enantioselective C-H functionalization. snnu.edu.cnmdpi.com

While direct catalytic applications using this compound as a ligand are emerging, the broader class of chiral amino acid derivatives has proven successful in numerous metal-catalyzed processes, including:

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral ligands are used to reduce prochiral olefins to chiral alkanes with high enantioselectivity. nih.govsemanticscholar.orgrsc.org

Palladium-Catalyzed C-H Arylation: Chiral amino acids can serve as ligands that enable the enantioselective formation of C-C bonds. mdpi.com

Copper-Catalyzed Henry Reactions: Chiral ligands can coordinate with copper to facilitate the asymmetric addition of nitroalkanes to aldehydes. rsc.org

The potential of this compound lies in its ability to act as a bidentate or monodentate ligand, offering versatility in catalyst design for a range of transition metals like rhodium, palladium, iridium, and copper. snnu.edu.cn

Utilization as a Stereodefined Building Block for the Construction of Complex Molecular Architectures

Chiral carboxylic acids are fundamental building blocks in organic synthesis, serving as starting points for a vast array of more complex molecules, including natural products and pharmaceuticals. researchgate.netnih.govmdpi.com this compound provides a synthetically useful, stereochemically defined six-membered heterocyclic scaffold.

The morpholine ring is a structural motif found in various bioactive compounds. nih.gov The defined stereochemistry of this compound makes it an ideal starting material or intermediate for the total synthesis of natural products containing a substituted morpholine core or for the creation of their analogs. Its functional groups allow for diverse chemical modifications. The carboxylic acid can be converted to esters, amides, or alcohols, while the secondary amine can be alkylated, acylated, or used in coupling reactions. This versatility allows chemists to build molecular complexity from a simple, well-defined chiral pool starting material.

Due to its structural similarity to natural amino acids like proline, this compound is considered a non-natural, constrained amino acid analog. Incorporating such structures into peptides is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov

The constrained cyclic structure of the morpholine derivative helps to lock the peptide backbone into a specific conformation. This pre-organization can lead to higher binding affinity and selectivity for biological targets like receptors and enzymes. The synthesis of an amide from the enantiomeric (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid illustrates its capacity to be integrated into peptide-like structures through standard coupling techniques. nih.gov

Table 2: Comparison of Proline and this compound as Peptide Building Blocks

| Property | L-Proline | This compound |

| Ring Size | 5-membered (pyrrolidine) | 6-membered (morpholine) |

| Conformational Flexibility | Constrained, influences peptide turns. | More constrained due to the chair conformation. |

| Heteroatoms | One nitrogen | One nitrogen, one oxygen |

| Substitution | Unsubstituted ring (typically) | Methyl group at C-6 |

| Potential for Mimicry | β-turn and polyproline helix mimic. | Can induce specific secondary structures; acts as a dipeptide surrogate. |

| Proteolytic Stability | Amide bond is relatively stable. | Expected to confer high resistance to proteases. |

Design and Synthesis of Novel Chiral Catalysts Incorporating the Morpholine-2-carboxylic Acid Moiety

Beyond serving as a ligand for metals, the morpholine-2-carboxylic acid framework is an excellent scaffold for the development of purely organic catalysts (organocatalysts). Chiral carboxylic acids themselves can act as Brønsted acid catalysts. researchgate.net Furthermore, the secondary amine and the carboxylic acid can work in concert to activate substrates, mimicking the mechanism of natural enzymes.

Recent research has demonstrated the high efficiency of morpholine-based organocatalysts in asymmetric 1,4-addition reactions between aldehydes and nitroolefins. nih.gov In this work, various β-amino acids derived from morpholines were synthesized and shown to be highly effective catalysts. The general synthetic strategy involved reacting a starting α-amino acid with a chiral epichlorohydrin (B41342), followed by oxidation to yield the desired substituted morpholine-2-carboxylic acid. nih.gov

These catalysts operate via an enamine-based mechanism, similar to proline. The secondary amine of the morpholine reacts with an aldehyde to form a chiral enamine intermediate. The carboxylic acid group then acts as a proton shuttle and helps to orient the second substrate (the nitroolefin) for a stereoselective C-C bond-forming reaction. The steric bulk and electronic properties of substituents on the morpholine ring can be tuned to optimize both the reactivity and the stereoselectivity of the transformation.

Table 3: Performance of Morpholine-Based Organocatalysts in a Model Reaction nih.gov

| Catalyst Structure | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) |

| (2S,5R)-5-benzylmorpholine-2-carboxylic acid | 97:3 | 99 |

| (2S,5S)-5-benzylmorpholine-2-carboxylic acid | 80:20 | 85 |

| (2S,5R)-5-isobutylmorpholine-2-carboxylic acid | 95:5 | 98 |

Data represents findings for analogous morpholine-based catalysts in the Michael addition of butanal to β-nitrostyrene, demonstrating the potential of this catalyst class. nih.gov This highlights how the this compound scaffold is an excellent platform for developing new, highly effective chiral organocatalysts.

Contribution to Medicinal Chemistry and Chemical Biology Research Focused on Molecular Design and Mechanisms, Excluding Clinical Data

(2S,6R)-6-Methylmorpholine-2-carboxylic Acid as a Privileged Scaffold in Drug Design and Discovery

The morpholine (B109124) ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into a vast array of bioactive molecules and approved drugs. nih.govresearchgate.netjchemrev.com This designation stems from its advantageous physicochemical and metabolic properties, as well as its synthetic accessibility. nih.gov The this compound structure builds upon this privileged core, introducing stereochemically defined substituents that offer precise three-dimensional orientations for targeted molecular interactions.

The morpholine heterocycle itself is valued for its ability to improve pharmacokinetic profiles. nih.gov Its incorporation can lead to enhanced aqueous solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the ether oxygen also serves as a hydrogen bond acceptor. This dual functionality allows the morpholine scaffold to engage in diverse interactions with biological targets. jchemrev.com

The addition of a methyl group at the 6-position and a carboxylic acid at the 2-position in a specific stereochemical configuration—(2S,6R)—transforms the general morpholine scaffold into a highly tailored building block. This defined stereochemistry is crucial for creating selective ligands, as the spatial arrangement of the methyl and carboxyl groups can be exploited to achieve high-affinity binding to specific protein pockets. The rigid, chair-like conformation of the morpholine ring further restricts the conformational flexibility of the molecule, which can be advantageous in reducing the entropic penalty upon binding to a target. nih.gov

The versatility of the this compound scaffold is evident in its use as a foundational element for creating libraries of diverse compounds. nih.gov By modifying the carboxylic acid or the morpholine nitrogen, medicinal chemists can systematically explore the chemical space around this core structure to optimize interactions with a given biological target. jchemrev.com

Structure-Based Design Principles for Modulating Molecular Interactions within Biological Systems (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. The defined stereochemistry of this compound makes it an excellent component for SBDD strategies. nih.gov The rigid morpholine ring provides a predictable anchor, while the stereochemically defined methyl and carboxyl groups serve as vectors for probing specific interactions within an enzyme's active site or a receptor's binding pocket. researchgate.net

The carboxylic acid moiety is a key functional group for establishing strong interactions with biological targets. It can act as a hydrogen bond donor and acceptor and can also form salt bridges with positively charged amino acid residues such as lysine (B10760008) and arginine. ijacskros.com The precise positioning of the carboxylic acid in the (2S,6R) configuration allows for optimal orientation to engage with these key residues.

The methyl group at the 6-position can be strategically employed to explore hydrophobic pockets within the binding site. By fitting into these pockets, the methyl group can contribute to binding affinity through van der Waals interactions and the hydrophobic effect. The stereospecific placement of this group is critical, as an incorrect orientation could lead to steric clashes and a loss of affinity.

Integration into Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies (scaffold and interaction aspects)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments for binding to a biological target. nih.govmdpi.com this compound, with its combination of a rigid scaffold and key interaction features, is an ideal candidate for inclusion in fragment libraries. nih.gov

As a fragment, this compound offers several advantages. Its relatively low molecular weight and complexity allow for efficient exploration of chemical space. nih.gov The carboxylic acid provides a strong binding anchor, increasing the likelihood of identifying hits in initial screens. researchgate.net The defined stereochemistry of the scaffold provides a clear starting point for structure-guided elaboration into more potent lead compounds. researchgate.net

Once a fragment hit is identified, the process of lead optimization begins. The this compound scaffold provides a robust platform for this process. The carboxylic acid can be modified to fine-tune acidity and interactions, or it can be used as a handle for synthetic elaboration, linking to other fragments or growing the molecule into unoccupied regions of the binding site. nih.gov The morpholine nitrogen also presents a convenient point for modification, allowing for the introduction of various substituents to explore additional interactions.

The rigid nature of the morpholine ring helps to maintain the binding conformation established by the initial fragment, reducing the risk of losing affinity during the optimization process. This "scaffold-based" approach to lead optimization allows for a more systematic and efficient exploration of structure-activity relationships (SAR).

Elucidation of Molecular Recognition Mechanisms and Binding Features (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions, Stereochemical Complementarity)

The molecular recognition of this compound and its derivatives by biological targets is a multifactorial process involving a combination of specific interactions. The elucidation of these mechanisms is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Hydrophobic Interactions: The methyl group at the 6-position is key for engaging in hydrophobic interactions. These interactions are driven by the displacement of water molecules from the binding site, which is entropically favorable. The stereochemical placement of the methyl group ensures that it is positioned to make optimal contact with hydrophobic residues such as leucine, isoleucine, and valine.

Stereochemical Complementarity: The rigid, chair-like conformation of the morpholine ring and the defined stereochemistry at the 2 and 6 positions are crucial for achieving stereochemical complementarity with the target binding site. This precise three-dimensional shape allows the molecule to fit snugly into the binding pocket, maximizing favorable interactions and minimizing unfavorable steric clashes. This high degree of shape complementarity is a hallmark of potent and selective ligands.

Influence of the Morpholine-2-carboxylic Acid Moiety on Physicochemical Properties Relevant to Molecular Design (e.g., Solubility, Permeability, Protonation States in Chemical Space Exploration)

The physicochemical properties of a molecule are critical determinants of its drug-like characteristics. indexcopernicus.com The morpholine-2-carboxylic acid moiety exerts a significant influence on these properties, making it a valuable component in molecular design.

Solubility: The presence of the morpholine ring and the carboxylic acid group generally enhances aqueous solubility. nih.gov The nitrogen and oxygen atoms of the morpholine can form hydrogen bonds with water, as can the carboxylic acid. This increased solubility is advantageous for drug development, as it can improve absorption and distribution.

The ability to exist in multiple protonation states can be advantageous for cell permeability and target engagement. A neutral form of the molecule may be better able to cross cell membranes, while a charged form may be required for optimal binding to the target.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Atom Economy and Step Efficiency

Promising strategies include the use of tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a one-pot reaction combining hydroamination and asymmetric transfer hydrogenation could provide an efficient route to 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Another area of exploration is the use of novel catalytic systems. Palladium-catalyzed reactions, for example, have been used to create substituted morpholines from vinyloxiranes and amino-alcohols with high diastereoselectivity. organic-chemistry.org The development of enzymatic resolutions, which offer high enantioselectivity under mild conditions, also presents a viable and environmentally friendly alternative to traditional chemical resolution methods. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Tandem/Cascade Reactions | Increased step efficiency, reduced waste and purification steps. acs.org | Design of catalysts that can facilitate multiple transformations in one pot with high stereocontrol. |

| Asymmetric Catalysis | Direct formation of the desired enantiomer, eliminating the need for chiral resolution. | Development of novel chiral ligands and catalysts for reactions like asymmetric hydroamination or cyclization. organic-chemistry.org |

| Enzymatic Resolution | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. rsc.org | Screening for and engineering of novel esterases or other enzymes specific for morpholine (B109124) carboxylate esters. |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. organic-chemistry.org | Adaptation of photocatalytic or other efficient coupling reactions to continuous flow systems for large-scale production. |

These advanced synthetic methods promise to make (2S,6R)-6-Methylmorpholine-2-carboxylic acid and its derivatives more accessible, thereby facilitating broader research into their properties and applications. nih.gov

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns for this compound

The unique structure of this compound, featuring a secondary amine, a carboxylic acid, and two stereocenters, offers a rich playground for exploring novel chemical transformations. Future research will likely move beyond simple derivatization of the amine and acid groups to uncover unprecedented reactivity patterns.

One area of interest is the use of the chiral morpholine scaffold to direct stereoselective reactions on appended substrates. The rigid, chair-like conformation of the morpholine ring can create a specific chiral environment, influencing the facial selectivity of reactions. Furthermore, investigations into ring-opening and ring-expansion reactions could lead to the synthesis of entirely new heterocyclic systems. The development of photoredox radical processes could also unlock unusual diastereoconvergent syntheses, where stereoelectronic and steric effects govern the reaction outcome. acs.org Understanding these reactivity patterns is crucial for expanding the synthetic utility of this versatile molecule. acs.orgnih.gov

Advanced Applications in Materials Science, Supramolecular Chemistry, and Polymer Science